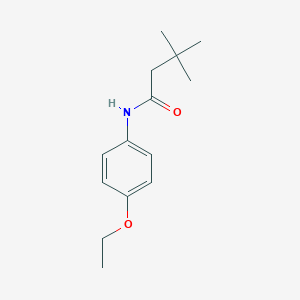
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide, commonly known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It was first synthesized in 1977 and has since been extensively studied for its therapeutic potential.
科学的研究の応用
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. In addition, Etodolac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, Etodolac has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair. Etodolac has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Etodolac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. Etodolac has a relatively short half-life, which may make it difficult to maintain therapeutic concentrations in vitro. In addition, it may have off-target effects that could complicate experimental results.
将来の方向性
There are a number of future directions for research on Etodolac. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Etodolac has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the development of new formulations of Etodolac that could improve its pharmacokinetic properties and reduce its side effects. Finally, there is a need for further research on the biochemical and physiological effects of Etodolac, particularly with regard to its antioxidant properties and its effects on MMPs.
合成法
Etodolac can be synthesized through a multi-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine to give the desired product, Etodolac.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-8-6-11(7-9-12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChIキー |
KBPKLZFBVOFRAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)


![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)